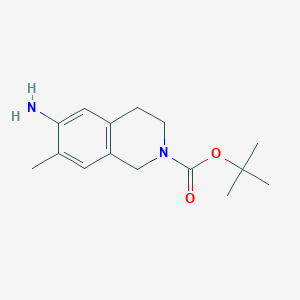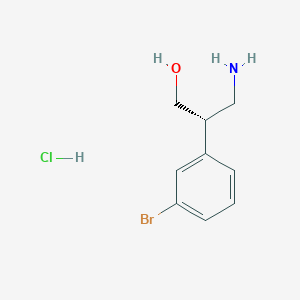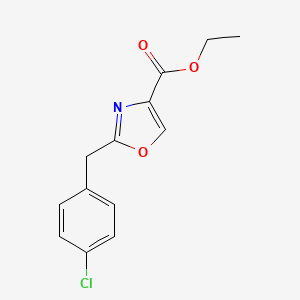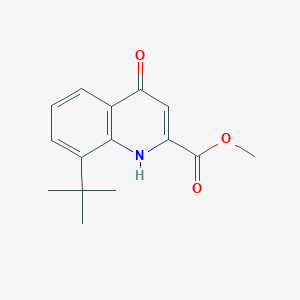![molecular formula C12H12BrNO B11855324 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound that belongs to the pyranoquinoline family This compound is characterized by its unique structure, which includes a bromine atom and a fused pyranoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
This includes using eco-friendly solvents, microwave irradiation, and reusable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) can be used for substitution reactions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its unique structure and biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism by which 8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-Bromo-2H-isoquinolin-1-one
- 8-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride
Uniqueness
8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline stands out due to its fused pyranoquinoline ring system, which imparts unique electronic and steric properties. These properties make it a valuable scaffold for drug discovery and organic synthesis, offering distinct advantages over similar compounds .
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
8-bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline |
InChI |
InChI=1S/C12H12BrNO/c13-10-4-3-8-6-9-2-1-5-15-12(9)14-11(8)7-10/h3-4,7,14H,1-2,5-6H2 |
InChI Key |
SGHCKKHRARORJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC3=C(C2)C=CC(=C3)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)




![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)

![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)


